molecular formula C22H38BrNO2 B11949622 1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide CAS No. 10558-34-6

1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide

Cat. No.: B11949622
CAS No.: 10558-34-6
M. Wt: 428.4 g/mol
InChI Key: KVRXUIMNZQTQFQ-UHFFFAOYSA-M
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Description

1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound with a complex structure that includes a benzyloxy group, a trimethylammonium group, and a long dodecyl chain. This compound is known for its surfactant properties and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves multiple steps:

    Benzyl Protection: The initial step involves the protection of a hydroxyl group using benzyl bromide to form a benzyloxy group.

    Quaternization: The next step involves the quaternization of a tertiary amine with methyl iodide to form the trimethylammonium group.

    Alkylation: The final step involves the alkylation of the quaternary ammonium compound with a dodecyl bromide to introduce the long dodecyl chain.

Industrial production methods may involve optimized reaction conditions to improve yield and purity, such as the use of specific solvents and catalysts .

Chemical Reactions Analysis

1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can undergo reduction reactions to remove the benzyloxy group.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide involves its interaction with lipid membranes. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and increasing permeability. The trimethylammonium group interacts with negatively charged phospholipids, further destabilizing the membrane structure .

Comparison with Similar Compounds

Similar compounds to 1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide include other quaternary ammonium surfactants such as cetyltrimethylammonium bromide and benzalkonium chloride. Compared to these compounds, this compound has a unique benzyloxy group that provides additional chemical reactivity and potential for functionalization .

Properties

CAS No.

10558-34-6

Molecular Formula

C22H38BrNO2

Molecular Weight

428.4 g/mol

IUPAC Name

trimethyl-(1-oxo-1-phenylmethoxydodecan-2-yl)azanium;bromide

InChI

InChI=1S/C22H38NO2.BrH/c1-5-6-7-8-9-10-11-15-18-21(23(2,3)4)22(24)25-19-20-16-13-12-14-17-20;/h12-14,16-17,21H,5-11,15,18-19H2,1-4H3;1H/q+1;/p-1

InChI Key

KVRXUIMNZQTQFQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC(C(=O)OCC1=CC=CC=C1)[N+](C)(C)C.[Br-]

Origin of Product

United States

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